3-ethyl-1-[(1-methanesulfonylpiperidin-4-yl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethyl-1-[(1-methanesulfonylpiperidin-4-yl)methyl]urea is a synthetic organic compound that features a piperidine ring substituted with a methanesulfonyl group and an ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1-[(1-methanesulfonylpiperidin-4-yl)methyl]urea typically involves the reaction of 1-methanesulfonylpiperidine with ethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial reactors and purification systems to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-ethyl-1-[(1-methanesulfonylpiperidin-4-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding a simpler piperidine derivative.
Substitution: The ethyl group or the methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Piperidine derivatives without the methanesulfonyl group.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-ethyl-1-[(1-methanesulfonylpiperidin-4-yl)methyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-ethyl-1-[(1-methanesulfonylpiperidin-4-yl)methyl]urea involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(1-methanesulfonylpiperidin-4-yl)methyl]urea: Lacks the ethyl group, which may affect its biological activity and chemical properties.
3-ethyl-1-[(1-methylpiperidin-4-yl)methyl]urea: Similar structure but with a different substituent on the piperidine ring.
Uniqueness
3-ethyl-1-[(1-methanesulfonylpiperidin-4-yl)methyl]urea is unique due to the presence of both the ethyl and methanesulfonyl groups, which confer specific chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications .
Biologische Aktivität
3-Ethyl-1-[(1-methanesulfonylpiperidin-4-yl)methyl]urea is a compound of interest due to its potential biological activities, particularly as a cannabinoid receptor antagonist. This article reviews its biological activity based on recent research findings, including data tables and case studies.
Chemical Structure
The compound features a urea moiety linked to a piperidine ring with a methanesulfonyl group, which is critical for its biological activity.
Research indicates that compounds similar to this compound act as antagonists at cannabinoid receptors, particularly CB1. This antagonistic action may have therapeutic implications in the treatment of obesity, liver disease, and diabetes by modulating endocannabinoid signaling pathways .
Potency and Selectivity
The potency of related compounds has been assessed using the equilibrium dissociation constant (Ke). For instance, similar urea derivatives exhibited significant selectivity for CB2 over CB1, with Ke values ranging from 2.4 nM to over 10,000 nM against CB1 . The selectivity ratio for some compounds reached as high as 425, indicating their potential as therapeutic agents with minimized side effects.
Compound | Ke (nM) | CB2/CB1 Selectivity Ratio |
---|---|---|
17a | 2.4 | ~425 |
13a | 19.2 | 20000 |
12 | 2.9 | 153 |
Pharmacokinetics
Studies have evaluated the permeability of these compounds across the blood-brain barrier (BBB). For example, urea derivative 17a showed poor permeability in the MDCK-MDR1 model, suggesting limited CNS penetration which is advantageous for targeting peripheral cannabinoid receptors without central side effects .
Antiproliferative Activity
A series of nitroaryl urea derivatives were synthesized and tested for antiproliferative properties. Some derivatives demonstrated significant activity against various cancer cell lines, indicating that modifications to the urea structure can enhance biological efficacy .
Clinical Implications
The clinical relevance of these findings is underscored by the potential use of cannabinoid receptor antagonists in managing metabolic disorders. For instance, compounds that selectively inhibit CB1 may help mitigate obesity-related complications without affecting the protective roles of CB2 in metabolic processes .
Eigenschaften
IUPAC Name |
1-ethyl-3-[(1-methylsulfonylpiperidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O3S/c1-3-11-10(14)12-8-9-4-6-13(7-5-9)17(2,15)16/h9H,3-8H2,1-2H3,(H2,11,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRNSRDUPXKFCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1CCN(CC1)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.